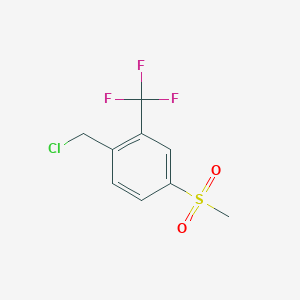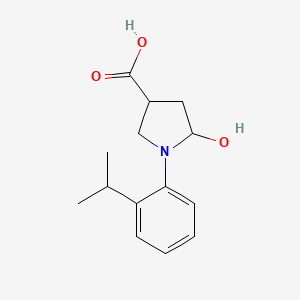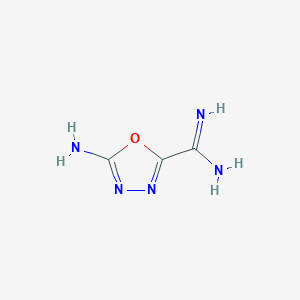![molecular formula C9H11ClN4O2 B1393781 2-アミノ-4-クロロ-5H-ピロロ[3,4-d]ピリミジン-6(7H)-カルボン酸エチル CAS No. 1046861-17-9](/img/structure/B1393781.png)
2-アミノ-4-クロロ-5H-ピロロ[3,4-d]ピリミジン-6(7H)-カルボン酸エチル
概要
説明
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The IR spectrum showed characteristic bands at 3137 cm-1 (NH), 1676 cm-1 (C=O), and 1609 cm-1 (C=N) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the addition of chlorine atoms at positions 4 and 6 of the pyrrolo[2,3-d]pyrimidine ring . The reaction was monitored using thin-layer chromatography (TLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 287–288 °C . The 1H NMR spectrum showed signals at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3) .科学的研究の応用
抗糖尿病研究
ピロロ[2,3-d]ピリミジン誘導体は、α-アミラーゼなどの酵素を阻害する可能性が研究されており、これは糖尿病治療において重要です。 この構造を持つ化合物は、インビトロで有望な抗糖尿病作用を示しています .
抗腫瘍活性
これらの誘導体は、癌治療における治療の可能性についても検討されています。 例えば、関連化合物であるピリトレキシムは、良好な抗腫瘍効果を示しています .
抗結核剤
研究により、ピロロ[2,3-d]ピリミジン骨格における特定の置換基が、結核に対する新たな治療法の開発にとって重要な、抗結核活性の向上につながる可能性があることが示されています .
癌細胞に対する細胞毒性
ピロロ[2,3-d]ピリミジン誘導体の中には、さまざまな癌細胞株に対して優れた細胞毒性を示したものがあり、癌治療における潜在的な利用可能性を示唆しています .
合成化学
ピロロ[2,3-d]ピリミジン誘導体の合成には、還流や薄層クロマトグラフィー(TLC)などのさまざまな化学反応や技術が関与し、合成化学の分野に貢献しています .
6. 新規化合物の設計と合成 マイクロ波支援合成などの技術を用いた、新規ピロロ[2,3-d]ピリミジン誘導体の設計と合成が、その抗癌特性と構造活性相関(SAR)研究のために検討されています .
作用機序
Target of Action
The primary target of Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
The compound interacts with its target, the Bcl2 anti-apoptotic protein, by binding to it . This interaction can lead to changes in the protein’s function, potentially inhibiting its anti-apoptotic activity .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been observed to up-regulate the expression of P53, BAX, DR4, and DR5 , while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . These changes suggest that the compound may promote apoptosis and inhibit cell cycle progression .
Pharmacokinetics
The compound’s lipophilicity, which allows it to easily diffuse into cells, may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has shown promising cytotoxic effects against various human cancer cell lines . For instance, it has been found to increase the activity of Caspase 8 and BAX , while decreasing the activity of Bcl2 in treated MCF7 cells . These changes suggest that the compound may induce apoptosis and inhibit cell survival . Furthermore, the compound has been observed to cause cell cycle arrest at the G1/S phase in MCF7 cells .
特性
IUPAC Name |
ethyl 2-amino-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c1-2-16-9(15)14-3-5-6(4-14)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAHBQSAVOXVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

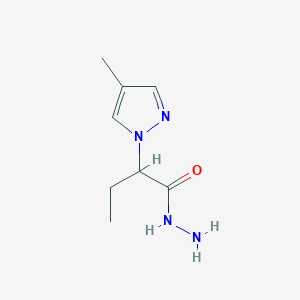
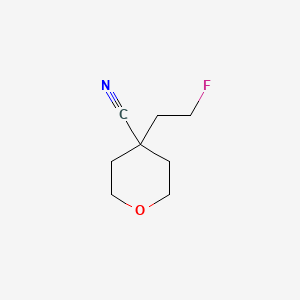





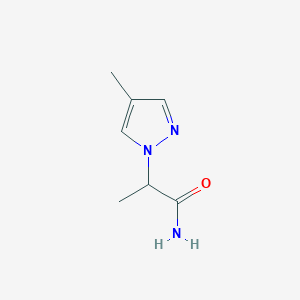
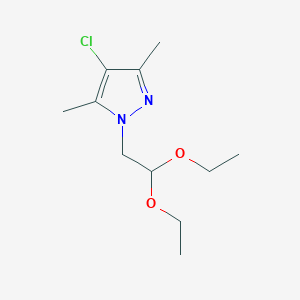
acetic acid](/img/structure/B1393714.png)
